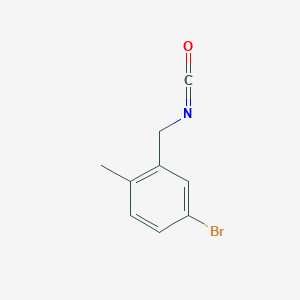

4-Bromo-2-(isocyanatomethyl)-1-methylbenzene

Description

4-Bromo-2-(isocyanatomethyl)-1-methylbenzene (CAS: 74738-34-4) is an aromatic isocyanate derivative with the molecular formula C₉H₇BrN₂O . Its structure consists of a benzene ring substituted with:

- A bromo group at position 4,

- An isocyanatomethyl group (-CH₂-NCO) at position 2,

- A methyl group at position 1.

The isocyanate (-NCO) group is highly reactive, making this compound a valuable intermediate in synthesizing polyurethanes, coatings, and specialty polymers. The bromine substituent may enhance flame retardancy, while the methyl group contributes to steric and electronic effects .

Properties

IUPAC Name |

4-bromo-2-(isocyanatomethyl)-1-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-7-2-3-9(10)4-8(7)5-11-6-12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWDHTPVUKMETD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)CN=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(isocyanatomethyl)-1-methylbenzene typically involves the following steps:

Bromination: The starting material, 2-(isocyanatomethyl)-1-methylbenzene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.

Isocyanate Formation: The isocyanatomethyl group can be introduced through a reaction involving the corresponding amine and phosgene or a phosgene substitute under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and isocyanate formation processes, utilizing continuous flow reactors to ensure efficient and safe handling of reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(isocyanatomethyl)-1-methylbenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Addition Reactions: The isocyanate group can react with nucleophiles like alcohols, amines, or water to form urethanes, ureas, or carbamic acids, respectively.

Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid or reduced to a methylene group under suitable conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Addition Reactions: Alcohols, amines, or water in the presence of catalysts like dibutyltin dilaurate or triethylamine.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.

Addition Reactions: Products include urethanes, ureas, and carbamic acids.

Oxidation and Reduction: Products include carboxylic acids or methylene derivatives.

Scientific Research Applications

Chemistry: 4-Bromo-2-(isocyanatomethyl)-1-methylbenzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound can be used to study the effects of isocyanate-containing compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and adhesives. Its unique reactivity allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(isocyanatomethyl)-1-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The isocyanate group can react with nucleophiles to form stable adducts, while the bromine atom can undergo substitution reactions. These reactions are facilitated by the electron-withdrawing effects of the bromine and isocyanate groups, which activate the benzene ring towards nucleophilic attack.

Molecular Targets and Pathways: The molecular targets of this compound include nucleophilic sites on proteins, nucleic acids, and other biomolecules. The pathways involved in its reactivity include nucleophilic addition, substitution, and oxidation-reduction reactions.

Comparison with Similar Compounds

Structural Analogs in the Aromatic Isocyanate Family

The following compounds share structural similarities with 4-bromo-2-(isocyanatomethyl)-1-methylbenzene, differing primarily in substituents or ring systems:

Key Observations:

- Electron-Withdrawing Groups (EWGs): Bromine and fluorine in 4-bromo-2-fluorophenyl isocyanate increase the electrophilicity of the NCO group, accelerating reactions with alcohols or amines.

- Steric Effects: The methyl group in 4-bromo-2-methylphenyl isocyanate reduces accessibility to the NCO group, impacting reaction rates in polymer synthesis.

- Aliphatic vs. Aromatic Isocyanates: IPDI’s aliphatic structure offers superior UV stability compared to aromatic isocyanates, which tend to yellow under light .

Functional Group Replacements

Compounds with non-isocyanate substituents highlight the unique reactivity of the NCO group:

Key Observations:

- Reactivity Hierarchy: Isocyanates > Chlorides > Ethers in terms of electrophilicity.

- Synthetic Utility: Chloromethyl derivatives (e.g., 4-bromo-2-(chloromethyl)-1-methylbenzene) serve as intermediates for further functionalization, while isocyanates are terminal reactants in polymerization.

Physicochemical Properties

- Molecular Weight and Solubility: The target compound (C₉H₇BrN₂O, MW: 245.07 g/mol) has higher polarity than non-brominated analogs, improving solubility in polar aprotic solvents (e.g., DMF, DMSO). Aliphatic isocyanates like IPDI (MW: 222.28 g/mol) are less dense and more volatile .

- Thermal Stability: Brominated aromatic isocyanates decompose at higher temperatures (~250°C) compared to aliphatic variants (~200°C) due to aromatic ring stabilization .

Biological Activity

4-Bromo-2-(isocyanatomethyl)-1-methylbenzene, also known as 4-Bromo-2-(isocyanatomethyl)toluene, is an organic compound with the molecular formula C9H10BrN. This compound features a bromine atom at the para position of a methyl-substituted benzene ring and an isocyanatomethyl group attached to the ortho position. It has garnered attention due to its potential biological activity and applications in organic synthesis.

The structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C9H10BrN |

| Molecular Weight | 213.09 g/mol |

| CAS Number | 343314-73-8 |

| Hazard Classification | Harmful if swallowed or in contact with skin |

Toxicological Profile

Preliminary studies indicate that this compound exhibits significant toxicological properties. The isocyanate moiety is known for its reactivity towards biological nucleophiles, which may lead to modifications of proteins and amino acids, potentially affecting their function and contributing to adverse biological effects. The compound is classified as harmful upon exposure, indicating acute toxicity risks associated with ingestion or skin contact .

Interaction with Biological Molecules

The biological activity of this compound primarily stems from its isocyanate group, which can react with various biological molecules, including proteins and nucleic acids. Interaction studies have shown that the compound can lead to carbamylation reactions, modifying amino acid residues in proteins and potentially altering their structure and function. Such modifications may have implications for cellular processes and could contribute to toxicity.

Case Studies

Several case studies have highlighted the effects of isocyanates on biological systems, particularly focusing on their reactivity and potential health impacts:

- Carbamylation Effects : Research has demonstrated that isocyanates like this compound can react with alcohols and amines, leading to the formation of carbamates. This reaction may occur under physiological conditions, suggesting that exposure could result in significant biochemical alterations .

- Toxicity Mechanisms : A study investigated the mechanisms through which isocyanates induce toxicity in human cells, revealing that they can cause oxidative stress and inflammation, contributing to cellular damage and apoptosis .

- Sensitization Potential : Another case study assessed the sensitization potential of various isocyanates, including those structurally similar to this compound. Results indicated a significant risk for sensitization among exposed individuals, highlighting the need for careful handling in industrial applications .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Bromo-2-methylphenyl isocyanate | Structure | Lacks methyl substitution at the para position |

| 2-Isocyanatomethyl-4-bromotoluene | Structure | Different positioning of the isocyanato group |

| 4-Chloro-2-(isocyanatomethyl)-1-methylbenzene | Structure | Contains chlorine instead of bromine |

The distinct combination of a bromine atom and an isocyanatomethyl group on a methyl-substituted benzene ring imparts unique chemical reactivity and biological interactions compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.